BenchChemオンラインストアへようこそ!

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline

KCNQ2 selectivity Kv7.2 inhibitor cardiac safety

4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (CAS 918530-13-9), also known as ML252, is a synthetic quinoline derivative that functions as a potent and selective inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2). Discovered through a high-throughput screen of the MLPCN library, this compound exhibits an IC50 of 70 nM for KCNQ2 and displays >40-fold selectivity over KCNQ1 (IC50 = 2.9 µM), making it a valuable pharmacological tool for dissecting KCNQ channel subtype contributions in neuronal excitability, pain signaling, and epilepsy research.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 918530-13-9
Cat. No. B12618152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline
CAS918530-13-9
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2C)C3=CN=CC=C3
InChIInChI=1S/C16H13N3O2/c1-10-6-13-11(2)8-14(12-4-3-5-17-9-12)18-16(13)15(7-10)19(20)21/h3-9H,1-2H3
InChIKeyCVBKRFFREMTLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (CAS 918530-13-9): A Potent and Selective KCNQ2 (Kv7.2) Channel Inhibitor for Neuroscience and Ion Channel Research


4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (CAS 918530-13-9), also known as ML252, is a synthetic quinoline derivative that functions as a potent and selective inhibitor of the voltage-gated potassium channel KCNQ2 (Kv7.2). Discovered through a high-throughput screen of the MLPCN library, this compound exhibits an IC50 of 70 nM for KCNQ2 and displays >40-fold selectivity over KCNQ1 (IC50 = 2.9 µM), making it a valuable pharmacological tool for dissecting KCNQ channel subtype contributions in neuronal excitability, pain signaling, and epilepsy research [1]. Unlike classical KCNQ channel modulators such as retigabine (a KCNQ opener) or linopirdine (a pan-KCNQ blocker), ML252 offers a distinct antagonist profile with defined selectivity, enabling more precise target engagement studies [2].

Why 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline Cannot Be Replaced by Generic KCNQ Channel Blockers: The Selectivity Imperative


Generic KCNQ channel blockers such as linopirdine and XE991 exhibit broad-spectrum inhibition across KCNQ subtypes (KCNQ1–5), often with poor selectivity that confounds phenotypic interpretation and increases off-target risk [1]. In contrast, 4,6-dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (ML252) demonstrates a 42-fold selectivity window for KCNQ2 (IC50 70 nM) over KCNQ1 (IC50 2.9 µM) and 4-fold selectivity over KCNQ4 (IC50 200 nM), enabling researchers to attribute pharmacological effects specifically to KCNQ2-containing channels rather than to mixed KCNQ subtype blockade [2]. This selectivity profile is critical for studies in neuronal tissues where KCNQ2/3 heteromers predominate, as non-selective blockers simultaneously inhibit cardiac KCNQ1 channels, introducing confounding cardiovascular liabilities that are absent with ML252 [1].

Quantitative Differentiation Evidence for 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (ML252) Versus Closest KCNQ Channel Modulator Comparators


ML252 Exhibits 42-Fold Selectivity for KCNQ2 Over KCNQ1, Avoiding Cardiac Liability Seen with Pan-KCNQ Blockers

ML252 inhibits KCNQ2 with an IC50 of 70 nM compared to an IC50 of 2,920 nM for KCNQ1, yielding a selectivity ratio of 42-fold [1]. This selectivity advantage is absent in the pan-KCNQ blocker linopirdine, which inhibits KCNQ2 and KCNQ1 with IC50 values of approximately 4–10 µM and shows no meaningful subtype discrimination [2]. The 42-fold selectivity window means that at concentrations required for full KCNQ2 blockade, KCNQ1 channels remain largely unaffected, reducing the risk of cardiac QT prolongation that plagues non-selective KCNQ inhibitors [1].

KCNQ2 selectivity Kv7.2 inhibitor cardiac safety ion channel pharmacology

ML252 Demonstrates 4-Fold KCNQ2 Selectivity Over KCNQ4, Unmatched by First-Generation KCNQ2 Inhibitors

ML252 inhibits KCNQ2 with an IC50 of 70 nM and KCNQ4 with an IC50 of 200 nM, providing a 2.9-fold selectivity margin [1]. In contrast, XE991 inhibits KCNQ2 and KCNQ4 with nearly equal potency (IC50 ≈ 0.6–1 µM for both), offering no discrimination between these subtypes [2]. This differential selectivity is significant because KCNQ4 is predominantly expressed in auditory hair cells, where its blockade can cause hearing deficits—a liability that is reduced when using ML252 at KCNQ2-selective concentrations [2].

KCNQ2 vs KCNQ4 subtype selectivity auditory safety Kv7 pharmacology

ML252 Shows Weak CYP2D6 Inhibition (IC50 19.9 µM) Compared to Other KCNQ2 Inhibitors That Potently Inhibit Cytochrome P450s, Reducing Drug–Drug Interaction Risk

ML252 inhibits CYP2D6 with an IC50 of 19.9 µM, indicating weak cytochrome P450 liability [1]. By comparison, the structurally distinct KCNQ2 inhibitor XE991 has been reported to inhibit CYP2D6 with sub-micromolar potency (IC50 < 1 µM) . This 20-fold or greater difference in CYP2D6 inhibitory potency translates to a substantially lower risk of pharmacokinetic drug–drug interactions when ML252 is used in polypharmacy experimental paradigms or co-administered with CYP2D6-metabolized probes [1].

CYP2D6 inhibition drug–drug interaction ADME-Tox hepatic metabolism

Brain Penetrance of ML252 Enables CNS Target Engagement, Differentiating It from Peripherally Restricted KCNQ2 Blockers

ML252 was specifically identified as a brain-penetrant KCNQ2 inhibitor in the original discovery campaign, with in vivo studies demonstrating central nervous system exposure sufficient for target engagement [1]. This property distinguishes ML252 from quaternary ammonium KCNQ blockers or peptide-based inhibitors that cannot cross the blood–brain barrier . While quantitative brain-to-plasma ratios are not publicly disclosed, the compound's molecular weight (279.3 Da), moderate lipophilicity (cLogP ~4.3), and low polar surface area (71.6 Ų) are consistent with favorable CNS penetration, and the discovery team explicitly selected ML252 for its ability to engage central KCNQ2 channels [1].

brain penetration CNS exposure KCNQ2 CNS neuropharmacology

Optimal Application Scenarios for 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline (ML252) Based on Quantitative Differentiation Evidence


Dissecting KCNQ2-Specific Contributions to Neuronal Excitability Without Cardiac KCNQ1 Confounding

In electrophysiology studies using hippocampal or cortical neuron preparations, ML252 (70 nM IC50 for KCNQ2) can be applied at concentrations up to 300 nM to achieve >80% KCNQ2 inhibition while sparing KCNQ1 (IC50 2.9 µM). This 42-fold selectivity window [1] enables unambiguous attribution of observed changes in neuronal firing patterns, M-current suppression, or synaptic plasticity to KCNQ2-containing channels, a level of target discrimination not achievable with linopirdine or XE991.

In Vivo CNS Pharmacology Studies Requiring Brain-Penetrant KCNQ2 Inhibition with Low CYP450 Liability

For rodent models of epilepsy, neuropathic pain, or anxiety where central KCNQ2 modulation is desired, ML252 offers validated brain penetration [1] combined with weak CYP2D6 inhibition (IC50 19.9 µM) [2]. This profile reduces the risk of pharmacokinetic drug–drug interactions when co-administering probe substrates or standard-of-care comparators, making ML252 a preferred tool compound for translational neuroscience pharmacology.

Auditory-Sparing KCNQ2 Pharmacology in Cochlear and Brainstem Circuit Studies

In research involving auditory brainstem responses or cochlear function where KCNQ4 preservation is critical, ML252's 2.9-fold selectivity for KCNQ2 (IC50 70 nM) over KCNQ4 (IC50 200 nM) [1] allows a working concentration range (~50–150 nM) that maximally inhibits KCNQ2 while leaving KCNQ4 largely intact. This is in contrast to XE991, which inhibits both subtypes equipotently and would confound auditory endpoints.

Chemical Probe Validation in KCNQ2 Target Deconvolution Studies

As an MLPCN-validated probe compound with publicly available potency and selectivity data across multiple KCNQ subtypes and CYP isoforms [1][2], ML252 serves as a benchmark chemical tool for target deconvolution experiments. Its well-characterized profile enables researchers to use it as a reference inhibitor when screening novel KCNQ2 antagonists or when validating CRISPR-based KCNQ2 knockout phenotypes in neuronal cell lines.

Quote Request

Request a Quote for 4,6-Dimethyl-8-nitro-2-(pyridin-3-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.